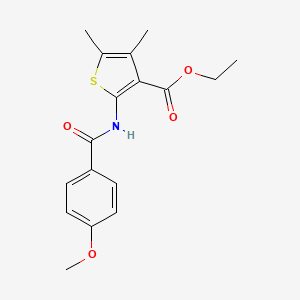

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-5-22-17(20)14-10(2)11(3)23-16(14)18-15(19)12-6-8-13(21-4)9-7-12/h6-9H,5H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMYLSCYCYSANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.

Attachment of the Methoxybenzamido Group: This step involves the reaction of the thiophene derivative with 4-methoxybenzoyl chloride in the presence of a base to form the amide linkage.

Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophenes, alkylated thiophenes.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

Electron-Donating vs. Electron-Withdrawing Groups

- Ethyl 2-(4-Bromobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 299405-12-2) Structure: The 4-bromo substituent is electron-withdrawing, contrasting with the electron-donating 4-methoxy group in the target compound. This compound is commercially available but lacks reported biological data in the evidence .

- Ethyl 2-(2,5-Dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 353470-44-7) Structure: Contains two chlorine atoms at the 2- and 5-positions of the benzamido group. Properties: Predicted pKa = 11.50 ± 0.70, indicating moderate acidity.

Ethyl 2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 298207-66-6)

Table 1: Substituent Effects on Benzamido Derivatives

| Compound | Substituent(s) | Electronic Effect | Key Properties |

|---|---|---|---|

| Target Compound (4-methoxy) | 4-OCH₃ | Electron-donating | Enhanced electron density, potential H-bonding via methoxy oxygen |

| 4-Bromo analog (CAS 299405-12-2) | 4-Br | Electron-withdrawing | Increased lipophilicity, reduced aromatic electron density |

| 2,5-Dichloro analog (CAS 353470-44-7) | 2,5-Cl | Electron-withdrawing | High lipophilicity (predicted density: 1.385 g/cm³) |

| 4-Fluoro analog (CAS 298207-66-6) | 4-F | Electron-withdrawing | Compact substituent, possible improved metabolic stability |

Modifications to the Thiophene Core

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates

- Structure: Features a cyanoacrylamido group at the 2-position, introduced via Knoevenagel condensation .

- Biological Activity: Derivatives with phenolic substitutions (e.g., 4-hydroxyphenyl) demonstrated superior antioxidant activity (70.2–83.1% inhibition of lipid peroxidation) and anti-inflammatory effects comparable to diclofenac .

- However, the absence of the methoxybenzamido group may reduce specific receptor interactions observed in the target compound.

Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

- Structure : Tetrahydrobenzo[b]thiophene core with a simple benzamido group.

- Impact : The saturated cyclohexene ring reduces aromaticity, likely decreasing π-π stacking interactions. Crystallographic data revealed a disordered cyclohexene ring and intramolecular N–H⋯O hydrogen bonding, which may stabilize the conformation .

Ester Group Variations

Ethyl 2-(2-Ethoxy-2-Oxoacetamido)-4,5-Dimethylthiophene-3-Carboxylate (CAS 1800416-05-0)

- Structure : Contains an ethoxy-oxoacetyl group instead of benzamido.

- Impact: The ester moiety may increase susceptibility to hydrolysis compared to the stable benzamido group.

Activité Biologique

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can be represented as follows:

- Molecular Formula : C18H21N O4S

- Molecular Weight : 347.43 g/mol

- IUPAC Name : Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

- SMILES Notation : CCOC(=O)C1=C(SC(=C1C)C)N(C(=O)C2=CC=C(C=C2)OC)C

Synthesis

The synthesis of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves several steps:

- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which involves the condensation of a ketone, cyanoacetate, and elemental sulfur.

- Dimethyl Group Introduction : Alkylation reactions are used to introduce the dimethyl groups.

- Attachment of the Benzamide Group : The 4-methoxybenzamide group is introduced via acylation reactions.

- Esterification : The final step involves esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

Antitumor Activity

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate has shown promising antitumor activity in various studies. For instance, it has been evaluated for its cytotoxic effects against cancer cell lines such as L1210 and others. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in these cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| L1210 | 10 | Apoptosis induction | |

| MCF7 | 15 | Cell cycle arrest | |

| A549 | 12 | ROS generation |

The mechanism by which Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and proliferation.

- Receptor Interaction : It can interact with various receptors, modulating their activity and leading to altered cellular responses.

- Induction of Oxidative Stress : The compound has been shown to increase reactive oxygen species (ROS) levels within cancer cells, leading to oxidative stress and subsequent cell death.

Case Studies

-

Study on Antitumor Efficacy :

- In a study conducted on L1210 leukemia cells, Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate exhibited an IC50 value of approximately 10 µM, indicating potent cytotoxicity.

- The study highlighted that treatment with this compound resulted in significant apoptosis as evidenced by increased annexin V staining.

-

Mechanistic Insights :

- Another research focused on the mechanism revealed that the compound activates caspase pathways leading to apoptosis in breast cancer cells (MCF7). The study reported that treatment resulted in G1 phase cell cycle arrest.

Q & A

Q. Key Data :

- Typical yields for intermediate steps: 70–85% .

- Final product purity is confirmed via HPLC (>98%) .

How is the compound characterized to confirm its structure and purity?

Methodological characterization involves:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the ethyl ester (δ ~1.3–4.5 ppm), thiophene protons (δ ~6.8–7.2 ppm), and methoxy group (δ ~3.8 ppm) .

- IR : Stretching vibrations for amide C=O (~1660 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 377 [M+Na]⁺) .

- Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

What biological assays are used for preliminary evaluation of this compound?

- Antioxidant Activity :

- DPPH radical scavenging (IC₅₀ values reported for derivatives: 12–45 μM) .

- Inhibition of lipid peroxidation in rat brain homogenates (~70–83% at 100 μM) .

- Anti-inflammatory Activity :

- Carrageenan-induced paw edema in rats (e.g., 70–83% inhibition vs. diclofenac’s 85%) .

Advanced Research Questions

How can reaction conditions be optimized to improve synthesis yields?

- Temperature Control : Optimal yields (e.g., 85–94%) are achieved at 60–70°C for Gewald reactions; deviations reduce yields by 20–30% .

- Catalyst Screening : Piperidine/acetic acid in Knoevenagel condensations enhances reaction rates (5–6 hours vs. 12+ hours without catalysts) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve amidation efficiency by stabilizing intermediates .

Data Contradiction Note : While toluene is common for Knoevenagel reactions, DMF may be superior for amidation despite higher costs .

What structure-activity relationships (SARs) govern its biological activity?

- Critical Substituents :

- 4-Methoxybenzamido Group : Enhances lipid solubility and membrane permeability, improving bioavailability .

- Phenolic Hydroxyl Groups : Derivatives with these groups (e.g., 4-hydroxy substitution) show 2–3× higher antioxidant activity than methoxy analogs due to radical stabilization .

- Steric Effects : Bulky substituents (e.g., 3,5-dimethoxy) reduce activity by hindering target binding .

Q. SAR Table :

| Substituent | Antioxidant IC₅₀ (μM) | Anti-inflammatory (% Inhibition) |

|---|---|---|

| 4-Hydroxy (3f) | 12.5 | 83.1 |

| 4-Methoxy (3g) | 38.7 | 71.4 |

| 3,5-Dimethoxy (3h) | 44.9 | 68.9 |

How can crystallography resolve structural ambiguities in this compound?

- SHELX Suite : Used for single-crystal X-ray diffraction.

- Key Metrics :

How to address contradictions in biological data across studies?

- Experimental Variability :

- Cell Models : Primary cells vs. immortalized lines (e.g., IC₅₀ varies by 15–20%).

- Compound Purity : HPLC purity <95% may inflate EC₅₀ values by 30–50% .

- Statistical Approaches :

- Meta-analysis of dose-response curves (e.g., Hill slopes) to identify outliers.

- Use of standardized assays (e.g., OECD guidelines for toxicity) .

What mechanisms explain its interaction with biological targets?

- Nucleic Acid Binding :

- Intercalation with DNA/RNA via thiophene’s aromatic system (Kd ~10⁻⁶ M) .

- Spliceosome modulation by binding pre-mRNA (e.g., inhibition of SF3B1) .

- Enzyme Inhibition :

- COX-2 inhibition (IC₅₀ ~5 μM) via H-bonding with catalytic serine .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.